molecular formula C20H21ClN4O4S B12450049 2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide

2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide

Cat. No.: B12450049
M. Wt: 448.9 g/mol
InChI Key: UWLPYIIFLPZXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorinated phenoxy group, a nitrophenyl piperazine moiety, and a carbonothioyl acetamide linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

    Preparation of 4-chloro-2-methylphenoxyacetic acid: This intermediate can be synthesized by reacting 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.

    Formation of the piperazine derivative: The nitrophenyl piperazine moiety can be prepared by reacting 4-nitroaniline with piperazine in the presence of a suitable catalyst.

    Coupling reaction: The final step involves coupling the prepared intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitrophenyl piperazine moiety may interact with cellular proteins, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide is unique due to its combination of a chlorinated phenoxy group, a nitrophenyl piperazine moiety, and a carbonothioyl acetamide linkage. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21ClN4O4S

Molecular Weight

448.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]acetamide

InChI

InChI=1S/C20H21ClN4O4S/c1-14-12-15(21)2-7-18(14)29-13-19(26)22-20(30)24-10-8-23(9-11-24)16-3-5-17(6-4-16)25(27)28/h2-7,12H,8-11,13H2,1H3,(H,22,26,30)

InChI Key

UWLPYIIFLPZXAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.